molecular formula C21H17Cl2F2NO B2981127 2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol CAS No. 338771-37-2

2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol

Cat. No.: B2981127
CAS No.: 338771-37-2
M. Wt: 408.27
InChI Key: QMTPFDCTDDBZNJ-UHFFFAOYSA-N
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Description

This compound is a halogen-substituted ethanol derivative featuring a 2,4-dichlorophenylmethylamino group and two 4-fluorophenyl moieties attached to the ethan-1-ol backbone. Its structural complexity arises from the strategic placement of halogens (chlorine and fluorine), which are known to enhance lipophilicity, metabolic stability, and target binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]-1,1-bis(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2F2NO/c22-17-6-1-14(20(23)11-17)12-26-13-21(27,15-2-7-18(24)8-3-15)16-4-9-19(25)10-5-16/h1-11,26-27H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTPFDCTDDBZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzylamine with 1,1-bis(4-fluorophenyl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Weight Notable Properties/Activities Reference
2-{[(2,4-Dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol Bis(4-fluorophenyl), 2,4-dichlorophenylmethylamino 438.3 (estimated) High halogen density; potential for enhanced receptor binding
2-[(4-Chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)ethan-1-ol Sulfanyl linker, 4-chlorophenyl 428.9 Improved solubility due to sulfanyl group
1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethan-1-ol Tris(chlorophenyl), sulfonyl linker 501.3 Enhanced metabolic stability
2-(5-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-fluorophenyl)thiazole Thiazole core, thiophene substituent 447.3 Anticancer activity (superior to cisplatin in HepG2 cells)
2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol Bromo-fluorophenyl, ethanolamine chain 248.09 Potential CNS activity due to ethanolamine moiety

Key Differences and Implications

Halogen Substitution Patterns: The target compound’s bis(4-fluorophenyl) and 2,4-dichlorophenyl groups contrast with analogs like 2-[(4-chlorophenyl)sulfanyl]-1,1-bis(4-fluorophenyl)ethan-1-ol, which replaces the dichlorophenylmethylamino group with a sulfanyl-linked chlorophenyl moiety. This substitution may reduce steric hindrance while maintaining halogen-mediated interactions . Compounds with sulfonyl or sulfanyl linkers (e.g., ) exhibit improved solubility compared to the target compound’s amine linker, which could influence pharmacokinetics .

Biological Activity: The thiazole-based analog () demonstrates potent cytotoxicity against HepG2 cells, attributed to its heterocyclic core and dichlorophenyl group. The absence of a thiazole ring in the target compound suggests divergent mechanisms of action . Ethanolamine derivatives like 2-{[(3-bromo-4-fluorophenyl)methyl]amino}ethan-1-ol () are structurally simpler and may target neurotransmitter receptors, whereas the target compound’s bulkier structure likely prioritizes enzyme inhibition .

Synthetic Complexity :

  • The synthesis of the target compound likely involves multi-step halogenation and coupling reactions, as seen in and for related dichlorophenyl-fluorophenyl systems. In contrast, sulfonyl-linked analogs () require sulfonation steps, which can be more challenging due to oxidation sensitivity .

Biological Activity

The compound 2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H18ClF2NC_{17}H_{18}ClF_2N with a molecular weight of approximately 323.78 g/mol. The structure features a dichlorophenyl group, a bis(4-fluorophenyl) moiety, and an ethanolamine functional group, which are significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol exhibit significant anticancer properties. For instance, compounds with similar structural features have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia).

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
2-{[(2,4-Dichlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-olMCF-70.76
Similar Compound AMDA-MB-2310.65
Similar Compound BU-9370.79

The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Flow cytometry assays have demonstrated that the compound can trigger apoptotic pathways in treated cells, leading to cell death in a dose-dependent manner.

Case Studies

  • Study on MCF-7 Cells : In a study evaluating the effects of various derivatives on MCF-7 cells, it was found that the compound significantly reduced cell viability by 40% after 48 hours of treatment compared to control groups treated with standard chemotherapeutic agents like doxorubicin .
  • In Vivo Studies : Another study reported promising results in animal models where the compound exhibited lower toxicity towards healthy tissues while maintaining efficacy against tumor growth .

Additional Pharmacological Activities

Beyond anticancer properties, there is emerging evidence suggesting that this compound may possess other biological activities:

  • Antiviral Properties : Similar compounds have been shown to exhibit activity against influenza A virus .
  • Anti-inflammatory Effects : Preliminary data indicate potential anti-inflammatory effects, warranting further investigation into its therapeutic applications.

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